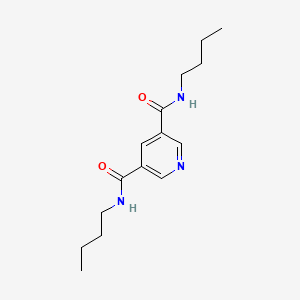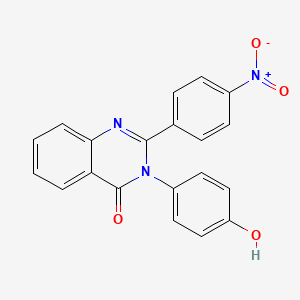
3-(4-Hydroxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Hydroxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure substituted with hydroxyphenyl and nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Substitution Reactions: The hydroxyphenyl and nitrophenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) and specific reaction conditions to ensure regioselectivity.
Final Assembly: The final compound is assembled through coupling reactions, such as Suzuki or Heck coupling, to attach the substituted phenyl groups to the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Hydroxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: The nitro group can be reduced to an amino group using reducing agents like SnCl2 or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, CrO3
Reduction: SnCl2, H2/Pd-C, NaBH4
Substitution: AlCl3, FeCl3, NaOH
Major Products
Oxidation: Formation of quinazolinone derivatives with carbonyl groups.
Reduction: Formation of amino-substituted quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(4-Hydroxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-(4-Hydroxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The hydroxy and nitro groups play crucial roles in its binding affinity and reactivity. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Hydroxyphenyl)-2-phenylquinazolin-4(3H)-one
- 3-(4-Methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one
- 3-(4-Hydroxyphenyl)-2-(3-nitrophenyl)quinazolin-4(3H)-one
Uniqueness
3-(4-Hydroxyphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one is unique due to the specific positioning of the hydroxy and nitro groups, which influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
137986-34-6 |
|---|---|
Formule moléculaire |
C20H13N3O4 |
Poids moléculaire |
359.3 g/mol |
Nom IUPAC |
3-(4-hydroxyphenyl)-2-(4-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C20H13N3O4/c24-16-11-9-14(10-12-16)22-19(13-5-7-15(8-6-13)23(26)27)21-18-4-2-1-3-17(18)20(22)25/h1-12,24H |
Clé InChI |
DFWMUTBOWKBDLP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


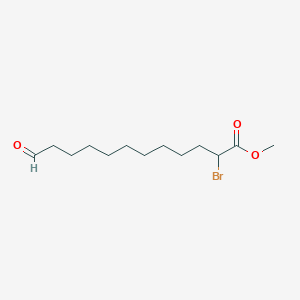

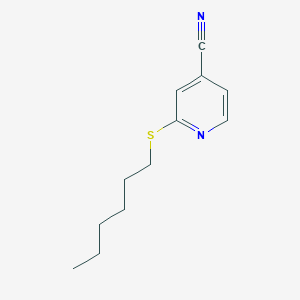
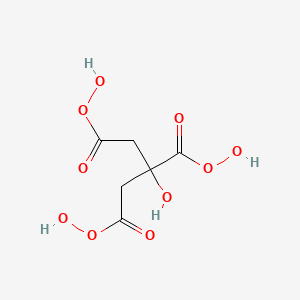
![[4-(4-Bromobutoxy)-3-methoxyphenyl]methanol](/img/structure/B14273456.png)
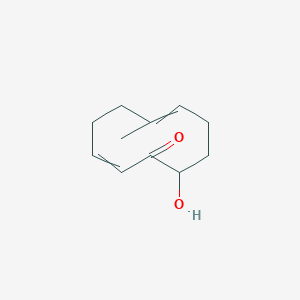


![5-[(E)-Benzylideneamino]benzene-1,3-dicarboxylic acid](/img/structure/B14273474.png)
![Methyl [(5-hydroxypentyl)oxy]acetate](/img/structure/B14273482.png)

![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14273497.png)

